molecular formula C9H17Br B14554901 1-Bromo-7-methyloct-2-ene CAS No. 62151-24-0

1-Bromo-7-methyloct-2-ene

Cat. No.: B14554901
CAS No.: 62151-24-0
M. Wt: 205.13 g/mol
InChI Key: YFRWMCMJVRYHHU-UHFFFAOYSA-N
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Description

1-Bromo-7-methyloct-2-ene is an organic compound belonging to the class of alkenes. It features a bromine atom attached to the first carbon of an eight-carbon chain, which also contains a double bond between the second and third carbons and a methyl group attached to the seventh carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-7-methyloct-2-ene can be synthesized through several methods. One common approach involves the bromination of 7-methyloct-2-ene. This reaction typically uses bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-7-methyloct-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 7-methyloct-1,2-diene.

    Addition Reactions: The double bond in this compound can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄).

Major Products:

    Substitution: 7-Methyloct-2-ol, 7-Methyloctanenitrile.

    Elimination: 7-Methyloct-1,2-diene.

    Addition: 1,2-Dibromo-7-methyloctane.

Scientific Research Applications

1-Bromo-7-methyloct-2-ene has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.

    Biology: The compound can be used to study the effects of alkyl halides on biological systems, including their interactions with enzymes and cellular components.

    Medicine: Research into the pharmacological properties of derivatives of this compound may lead to the development of new therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals, including fragrances, flavors, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-7-methyloct-2-ene in chemical reactions involves its electrophilic and nucleophilic properties. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the molecule allows for electrophilic addition reactions, where electrophiles attack the electron-rich π-bond, leading to the formation of new products.

Comparison with Similar Compounds

    1-Bromo-3-methylbut-2-ene: Similar in structure but with a shorter carbon chain.

    1-Bromo-2-methylpropene: Contains a bromine atom and a double bond but with a different carbon skeleton.

    1-Bromo-4-methylpent-2-ene: Another alkene with a bromine atom and a methyl group, but with a different arrangement of the carbon chain.

Uniqueness: 1-Bromo-7-methyloct-2-ene is unique due to its specific carbon chain length and the position of the double bond and methyl group. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

62151-24-0

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

1-bromo-7-methyloct-2-ene

InChI

InChI=1S/C9H17Br/c1-9(2)7-5-3-4-6-8-10/h4,6,9H,3,5,7-8H2,1-2H3

InChI Key

YFRWMCMJVRYHHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC=CCBr

Origin of Product

United States

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